molecular formula C14H6F6N4O B12895769 Ethanone, 1-(8-phenyl-4-(trifluoromethyl)pyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,2-trifluoro- CAS No. 72307-45-0

Ethanone, 1-(8-phenyl-4-(trifluoromethyl)pyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,2-trifluoro-

Cat. No.: B12895769
CAS No.: 72307-45-0
M. Wt: 360.21 g/mol
InChI Key: BSVNGQSLTKXLAI-UHFFFAOYSA-N
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Description

Ethanone, 1-(8-phenyl-4-(trifluoromethyl)pyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,2-trifluoro- is a fluorinated heteropolycyclic compound characterized by a pyrazolo[5,1-c][1,2,4]triazine core. Its structure includes a phenyl group at position 8, a trifluoromethyl group at position 4, and a trifluoroacetyl moiety at position 2. These substituents enhance its metabolic stability and lipophilicity, making it a candidate for pharmaceutical and agrochemical applications . The trifluoromethyl and trifluoroacetyl groups contribute to its electron-withdrawing properties, influencing reactivity and binding affinity in biological systems .

Properties

CAS No.

72307-45-0

Molecular Formula

C14H6F6N4O

Molecular Weight

360.21 g/mol

IUPAC Name

2,2,2-trifluoro-1-[8-phenyl-4-(trifluoromethyl)pyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone

InChI

InChI=1S/C14H6F6N4O/c15-13(16,17)10-9(11(25)14(18,19)20)22-23-12-8(6-21-24(10)12)7-4-2-1-3-5-7/h1-6H

InChI Key

BSVNGQSLTKXLAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=NC(=C(N3N=C2)C(F)(F)F)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of ethanone, 1-(8-phenyl-4-(trifluoromethyl)pyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,2-trifluoro- involves multiple steps, typically starting with the preparation of the pyrazolo-triazine core This core can be synthesized through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ethanone, 1-(8-phenyl-4-(trifluoromethyl)pyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,2-trifluoro- undergoes various chemical reactions, including:

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo compounds exhibit anti-inflammatory properties. Ethanone derivatives have been synthesized and evaluated for their efficacy against cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. For instance:

  • Study Findings : A novel series of substituted pyrazoles demonstrated significant inhibition of COX-II enzyme activity, with effective doses (ED50) ranging from 35.7 to 75.2 μmol/kg. This suggests that ethanone derivatives may serve as potential therapeutic agents for treating inflammatory diseases comparable to established drugs like Celecoxib .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Pyrazole derivatives have been explored for their ability to inhibit cancer cell proliferation:

  • Case Studies : In vitro studies have shown that certain pyrazolo compounds exhibit cytostatic activity against various cancer cell lines. For example, compounds similar to ethanone were tested against pancreatic cancer cells and demonstrated significant growth inhibition .

Understanding the safety profile of ethanone is crucial for its application in drug development:

  • Toxicity Studies : Acute toxicity data indicate an LD50 value greater than 1 g/kg in unspecified mammalian species . Further studies are necessary to fully elucidate the safety profile.

Mechanism of Action

The mechanism of action of ethanone, 1-(8-phenyl-4-(trifluoromethyl)pyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,2-trifluoro- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The pyrazolo-triazine ring system can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Positional Substituents Functional Groups Biological Activity Reference
Target Compound Pyrazolo[5,1-c][1,2,4]triazine 8-Ph, 4-CF₃, 3-CF₃CO Trifluoromethyl, trifluoroacetyl Not explicitly reported N/A
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives Pyrazole-thiophene hybrids Thiophene-2,4-diamino, cyano/ester groups Amino, hydroxy, cyano/ester Antimicrobial, antiviral
Compound 11 (Fluorinated triazinodione) Pyrazolo[4,3-e][1,2,4]triazino[1,2-a]triazin 8-CF₃CO, 9,10-dione, 4'-chlorophenyl Trifluoroacetyl, dione, sulfonyl Anticancer, enzyme inhibition
1-[8-chloro-6-(trifluoromethyl)-triazolo[4,3-a]pyridin-3-yl]methanamine Triazolo[4,3-a]pyridine 8-Cl, 6-CF₃, 3-CH₂NH₂ Chloro, trifluoromethyl, amine CNS-targeting (inference from analogs)

Key Observations:

Compound 11 () shares a fused triazine system but incorporates a sulfonyl group and dione moiety, enhancing its polarity compared to the target compound’s trifluoroacetyl group .

Substituent Effects: Trifluoromethyl vs. Trifluoroacetyl vs. Amine: The trifluoroacetyl group in the target compound may reduce metabolic oxidation compared to the primary amine in ’s analog, which is prone to N-dealkylation .

Synthetic Routes: The target compound’s synthesis likely involves fluoroacylation steps similar to ’s use of trifluoroethyl acetate , whereas employs malononitrile or ethyl cyanoacetate for thiophene functionalization .

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Pyrazole-Thiophene Hybrids Compound 11 Triazolo-Pyridine Analogue
Molecular Weight (g/mol) ~388 (estimated) 280–320 ~550 ~315
LogP (Predicted) 3.5–4.2 (highly lipophilic) 1.8–2.5 2.0–2.8 2.5–3.0
Solubility Low (CF₃ groups dominate) Moderate (polar substituents) Low (bulky fused rings) Moderate (amine enhances H₂O)

Key Findings:

  • Lipophilicity: The target compound’s trifluoromethyl and trifluoroacetyl groups result in higher LogP values than ’s cyano/ester-containing analogs, suggesting superior blood-brain barrier penetration .
  • Metabolic Stability : Fluorinated groups in the target compound and ’s derivatives resist cytochrome P450-mediated degradation, unlike ’s amine-bearing analog .

Biological Activity

Ethanone, 1-(8-phenyl-4-(trifluoromethyl)pyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,2-trifluoro-, identified by its CAS number 72307-45-0, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group and a pyrazolo-triazine moiety, which are believed to contribute significantly to its biological properties.

Chemical Structure and Properties

  • Molecular Formula : C14H6F6N4O
  • Molecular Weight : 360.24 g/mol
  • Structural Features :
    • Contains a trifluoromethyl group.
    • Incorporates a pyrazolo(5,1-c)(1,2,4)triazine core.

The unique combination of these functional groups enhances the compound's reactivity and specificity in various biological contexts.

Antimicrobial Activity

Compounds similar to ethanone have been evaluated for their antimicrobial properties. For instance:

  • Triazole Derivatives : The 1,2,4-triazole scaffold has been extensively studied for its antibacterial and antifungal activities. These compounds often exhibit significant efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Compound TypeBiological ActivityReference
Triazole DerivativesAntibacterial (MIC: 0.25–2 μg/mL)
Pyrazolo(5,1-c)(1,2,4)triazin derivativesAntimicrobial potential

Anticancer Activity

The structural features of ethanone suggest potential anticancer properties. Similar compounds have been screened for their ability to inhibit cancer cell proliferation:

  • Screening Studies : A study identified novel anticancer compounds through drug library screening on multicellular spheroids. Although ethanone was not directly tested in this study, its structural analogs showed promising results .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to ethanone:

  • Antioxidant Activity : Research on metal complexes of pyrazole derivatives indicated that certain complexes exhibited significant antioxidant activity . This suggests that ethanone could potentially possess similar properties due to its structural components.
  • Structure-Activity Relationship (SAR) : Understanding the SAR of related compounds can provide insights into optimizing the biological activity of ethanone. For example, modifications at specific positions on the triazole ring have been shown to enhance antimicrobial efficacy .

Toxicity and Safety Profile

According to the RTECS database, the acute toxicity data for ethanone is currently unreported; however, it is essential to consider the safety profile when evaluating its therapeutic potential. The LD50 values for structurally similar compounds can provide preliminary insights into potential toxicity .

Q & A

Q. What are the key considerations for optimizing the synthesis of trifluoromethyl-substituted pyrazolo-triazine derivatives like Ethanone, 1-(8-phenyl-4-(trifluoromethyl)pyrazolo[5,1-c][1,2,4]triazin-3-yl)-2,2,2-trifluoro-?

Methodological Answer: Synthesis of such derivatives typically involves cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives under reflux in glacial acetic acid. For example, heating equimolar amounts of hydrazine hydrate and α,β-unsaturated ketones in acetic acid for 4 hours yields pyrazolo-triazine frameworks . Critical parameters include:

  • Reaction time and temperature : Prolonged heating (≥4 hours) ensures complete cyclization.
  • Solvent choice : Glacial acetic acid enhances protonation of intermediates, facilitating ring closure.
  • Purification : Recrystallization from ethanol or methanol is recommended to isolate high-purity solids.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 19F^{19}\text{F} NMR is critical to verify trifluoromethyl (-CF3_3) group integration and assess electronic environments. 1H^{1}\text{H} NMR identifies aromatic protons and phenyl substituents.
  • X-ray diffraction (XRD) : Single-crystal XRD resolves the fused pyrazolo-triazine core and confirms regiospecific substitution patterns (e.g., phenyl at position 8, -CF3_3 at position 4) .
  • Mass spectrometry (HRMS) : Validates molecular weight and detects impurities from incomplete fluorination.

Advanced Research Questions

Q. How can researchers address low yields in heterocyclization steps during fluorinated pyrazolo-triazine synthesis?

Methodological Answer: Low yields often stem from competing side reactions (e.g., incomplete fluorination or byproduct formation). Strategies include:

  • Catalytic additives : Use Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .
  • Stepwise fluorination : Introduce trifluoromethyl groups via post-cyclization reactions with trifluoroethyl acetate in dioxane to avoid steric hindrance during core formation .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity, as seen in analogous pyrazolo-triazolo-pyrimidine systems .

Q. What computational methods are effective for predicting the biological activity of this compound?

Methodological Answer:

  • Molecular docking : Tools like PyRx or Discovery Studio can model interactions with target proteins (e.g., microbial enzymes). For example, docking studies on similar ethanone derivatives showed strong binding to antimicrobial targets via hydrophobic interactions with -CF3_3 groups .
  • ADMET prediction : SwissADME evaluates Lipinski’s rule compliance and pharmacokinetic properties. This compound’s trifluoromethyl groups may enhance metabolic stability but require scrutiny for potential hepatotoxicity .

Q. How should researchers resolve contradictions in spectroscopic data for fluorinated heterocycles?

Methodological Answer: Contradictions (e.g., unexpected 19F^{19}\text{F} NMR shifts) may arise from dynamic effects or impurities. Mitigation steps:

  • Variable-temperature NMR : Identifies conformational flexibility in the pyrazolo-triazine core.
  • 2D NMR (COSY, NOESY) : Maps coupling between fluorine and adjacent protons, clarifying substitution patterns .
  • Comparative analysis : Cross-reference with XRD data to validate NMR assignments .

Data Contradiction Analysis

Q. How can discrepancies between computational predictions and experimental bioactivity results be analyzed?

Methodological Answer: Discrepancies often arise from solvation effects or protein flexibility unaccounted for in docking. Strategies:

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over nanoseconds to assess binding stability.
  • Free-energy calculations : Use MM-GBSA to quantify binding affinities and identify key residues (e.g., hydrophobic pockets accommodating -CF3_3 groups) .
  • Experimental validation : Re-test bioactivity under controlled conditions (e.g., standardized MIC assays for antimicrobial studies) .

Structural Modification Guidance

Q. What strategies enhance the solubility of this compound for in vitro studies without compromising activity?

Methodological Answer:

  • PEGylation : Attach polyethylene glycol (PEG) chains to the phenyl ring via ester linkages.
  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility while avoiding cytotoxicity.
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the ketone moiety, which cleave in physiological conditions .

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